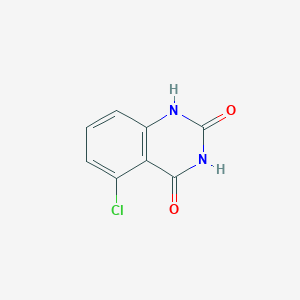

5-Chloroquinazoline-2,4-diol

Descripción

Historical Context and Evolution of Quinazoline (B50416) Chemistry

The journey of quinazoline chemistry began in the 19th century, with the first synthesis of a quinazoline derivative reported in 1869 by Griess. nih.gov The parent compound, quinazoline, was first named by Weddige and synthesized in 1903 by Gabriel. researchgate.net Initially, the exploration of quinazolines was primarily of academic interest, focusing on their synthesis and basic chemical properties.

It was not until the mid-20th century that the medicinal potential of quinazoline derivatives began to be recognized, sparking a surge in research. longdom.org This era saw the discovery of various biological activities associated with this scaffold, leading to the development of numerous synthetic methodologies to create a diverse library of quinazoline-based compounds. researchgate.net The evolution of analytical techniques further propelled the field, allowing for detailed structural elucidation and the study of structure-activity relationships (SAR).

Significance of the Quinazoline Scaffold in Medicinal Chemistry and Materials Science

The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. mdpi.comnih.gov This has led to the development of quinazoline-containing compounds with a broad spectrum of pharmacological activities.

Table 1: Reported Biological Activities of Quinazoline Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibition of various cancer cell lines through mechanisms like tyrosine kinase inhibition. researchgate.net |

| Anti-inflammatory | Modulation of inflammatory pathways. mdpi.com |

| Antimicrobial | Activity against a range of bacterial and fungal strains. longdom.org |

| Antiviral | Inhibition of viral replication. longdom.org |

| Antihypertensive | Used in the management of high blood pressure. researchgate.net |

In the realm of materials science, the planar and aromatic nature of the quinazoline core, along with its potential for functionalization, makes it an attractive building block for novel materials. Research has explored their use in the development of fluorescent probes and other functional materials, although this application is less extensive than in medicinal chemistry.

Rationale for Focused Research on 5-Chloroquinazoline-2,4-diol

The focused research on this compound stems from the established significance of the quinazoline scaffold and the strategic introduction of a chlorine atom at the 5-position of the benzene ring. Halogenation is a common strategy in medicinal chemistry to modulate the electronic, lipophilic, and metabolic properties of a molecule, potentially enhancing its biological activity and pharmacokinetic profile.

The presence of the 2,4-diol functional groups, which can exist in tautomeric forms (diketo or enol), provides reactive sites for further chemical modification. This allows this compound to serve as a key intermediate in the synthesis of more complex molecules. For instance, the diol can be converted to a dichloro derivative, which is a versatile precursor for introducing various nucleophiles at the 2 and 4 positions. longdom.orglongdom.org

While direct and extensive research on this compound itself is not widely published, studies on its derivatives provide a strong rationale for its investigation. For example, a 5-chloro-2-substituted-triazoloquinazoline derivative has shown potent anti-inflammatory activity, in some cases comparable to the standard drug ketoprofen. mdpi.comresearchgate.net This suggests that the 5-chloro substitution pattern on the quinazoline core can be beneficial for biological activity.

The primary rationale for research into this compound can be summarized as follows:

Synthetic Intermediate: It is a valuable building block for creating a library of novel quinazoline derivatives due to the reactivity of the diol and chloro groups.

Potential for Novel Bioactive Compounds: Given the wide range of activities of quinazolines, there is a high probability that derivatives of this compound will exhibit interesting and potentially useful biological properties.

Detailed Research Findings

Research related to this compound primarily revolves around its synthesis and its use as a precursor for more complex, biologically active molecules.

A common synthetic route to quinazoline-2,4-diols involves the cyclization of an appropriate anthranilic acid derivative with a source of carbon and nitrogen, such as urea (B33335). longdom.orglongdom.org For this compound, the starting material would be 2-amino-6-chlorobenzoic acid.

Table 2: General Synthesis of Quinazoline-2,4-diols

| Starting Material | Reagent | Conditions | Product |

|---|

Once synthesized, the this compound can be further functionalized. A key reaction is its conversion to 2,4,5-trichloroquinazoline (B172733). This is typically achieved by heating the diol with a chlorinating agent like phosphorus oxychloride (POCl3), often with a catalytic amount of dimethylformamide (DMF). longdom.orgijsrst.com

Table 3: Chlorination of Quinazoline-2,4-diol

| Starting Material | Reagent | Conditions | Product |

|---|

The resulting dichloro derivative is a highly versatile intermediate. The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups, such as amines, thiols, and alkoxides. This sequential substitution is fundamental to building a library of diverse quinazoline compounds for biological screening. mdpi.com

The investigation into derivatives of this compound has yielded compounds with notable biological activity. As mentioned, a 5-chloro-2-substituted-triazoloquinazoline has demonstrated significant anti-inflammatory properties. mdpi.comresearchgate.net This finding underscores the potential of this compound as a scaffold for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCKCOHWDCSDCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318963 | |

| Record name | 5-Chloroquinazoline-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78754-81-1 | |

| Record name | 78754-81-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloroquinazoline-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Chloroquinazoline 2,4 Diol and Its Derivatives

De Novo Synthesis Approaches

De novo synthesis offers a direct route to the 5-chloroquinazoline-2,4-dione core by constructing the ring system from appropriately substituted starting materials. This ensures the correct placement of the chloro substituent from the outset.

The most prevalent de novo strategy begins with a substituted anthranilic acid, where the chlorine atom is already in the desired position (2-amino-6-chlorobenzoic acid). This precursor undergoes cyclization with a one-carbon (C1) synthon to form the pyrimidine (B1678525) ring of the quinazoline (B50416) system.

A well-established and cost-effective method for the synthesis of quinazoline-2,4-diones involves the condensation of an anthranilic acid derivative with urea (B33335). heteroletters.orglongdom.org The reaction typically proceeds by heating the two components, often without a solvent, or in a high-boiling point solvent like dimethylformamide (DMF). longdom.org

The general mechanism involves the initial formation of a 2-ureidobenzoic acid intermediate, which then undergoes intramolecular cyclization via dehydration to yield the final quinazoline-2,4-dione product. For instance, heating 2-aminobenzoic acid with an excess of urea at elevated temperatures (e.g., 180-200°C) for several hours results in the formation of quinazoline-2,4-dione. longdom.orgresearchgate.net The product often precipitates upon cooling and can be purified by treating the reaction mixture with a sodium hydroxide (B78521) solution to dissolve the acidic product, filtering off any insoluble materials, and then re-acidifying with an acid like HCl to precipitate the purified compound. ijsrst.com Although effective, this thermal fusion method can sometimes lead to moderate yields and the formation of side products due to the decomposition of urea at high temperatures.

| Precursor | Reagent | Conditions | Product | Reference(s) |

| Anthranilic Acid | Urea | Heat at 180°C for 3 hours | Quinazoline-2,4-diol | longdom.org |

| 2-Aminobenzoic Acid | Urea | Heat in a sealed tube for 12 hours | Quinazoline-2,4-diol | kuleuven.be |

| 2-Aminobenzoic Acid | Urea | Fuse at 200°C for 6 hours | Quinazoline-2,4-dione | researchgate.net |

| 2-Amino-4-fluoro benzoic acid | Urea | Cyclization, Chlorination, Substitution | 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine | researchgate.net |

This interactive table summarizes various reported conditions for the urea-mediated synthesis of the quinazoline-2,4-dione scaffold.

To overcome the limitations of urea, such as harsh reaction conditions and side-product formation, several alternative C1 synthons and methodologies have been developed. These methods often provide higher yields, cleaner reactions, and milder conditions.

One prominent eco-friendly approach involves a one-pot reaction of anthranilic acid derivatives with potassium cyanate (B1221674) (KOCN) in water. nih.govjst.go.jp This reaction first forms the corresponding urea derivative, which then undergoes base-mediated cyclization with sodium hydroxide (NaOH) to afford the quinazoline-2,4-dione in near-quantitative yields. The process is highly efficient as the product is isolated simply by filtration. nih.govjst.go.jp

Other reagents that serve as a source for the C2 and C4 carbonyl groups include:

Phosgene (B1210022) (COCl₂) and its derivatives: Reagents like phosgene or chlorosulfonyl isocyanate can react with anthranilic acid derivatives to form the dione (B5365651) core, though their toxicity limits widespread use.

Ethyl Chloroformate: This reagent can be used in a multi-step process, first reacting with the anthranilic acid ester followed by cyclization.

Di-tert-butyl Dicarbonate (B1257347) (Boc₂O): A DMAP-catalyzed one-pot synthesis from 2-aminobenzamides and Boc₂O provides an efficient route to quinazoline-2,4-diones under milder conditions. nih.gov

Carbon Dioxide (CO₂): Emerging methods utilize CO₂ as a green C1 synthon. For example, the carboxylative cyclization of 2-aminobenzonitrile (B23959) derivatives under CO₂ pressure can produce quinazoline-2,4(1H,3H)-diones in excellent yields.

| Precursor | Reagent(s) | Catalyst/Base | Conditions | Key Advantages | Reference(s) |

| Anthranilic Acid derivs. | Potassium Cyanate (KOCN) | NaOH | Water, Room Temp | Eco-friendly, high yield, one-pot | nih.govjst.go.jp |

| 2-Aminobenzamides | Di-tert-butyl Dicarbonate | DMAP | Acetonitrile, Microwave | Mild, efficient, one-pot | nih.gov |

| 2-Aminobenzonitrile derivs. | Carbon Dioxide (CO₂) | KCC-1/STPP nanoparticles | 1.5 MPa pressure | Green, near-quantitative yield | |

| 2-Aminobenzamide | Chlorosulfonyl Isocyanate | Polar aprotic solvent | 60-80°C | Traditional method |

This interactive table compares alternative reagents for the cyclization of anthranilic acid precursors to form quinazoline-2,4-diones.

Another important de novo pathway proceeds through a benzoxazinone (B8607429) intermediate, specifically an isatoic anhydride (B1165640) derivative. For the synthesis of 5-Chloroquinazoline-2,4-diol, this would involve the use of 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione. These intermediates are valuable as they can react with various nucleophiles to generate a range of substituted quinazolinones.

A representative synthesis involves the reaction of 7-chloro-2H-3,1-benzoxazine-2,4(1H)-dione with a primary amine. google.com This reaction opens the anhydride ring to form a 2-amino-4-chlorobenzamide (B1281268) derivative. Subsequent cyclization of this intermediate, often facilitated by a carbonylating agent like N,N'-carbonyldiimidazole, closes the ring to form the desired 3-substituted-7-chloroquinazoline-2,4-dione. google.com While this example illustrates the synthesis of a 7-chloro isomer, the principle is directly applicable to the 5-chloro target by starting with the corresponding 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione. google.com The use of benzoxazinones allows for the introduction of a substituent at the N-3 position of the quinazoline ring. derpharmachemica.comnih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer a powerful and efficient strategy for generating molecular complexity. nih.govpreprints.org Several named MCRs, such as the Biginelli or Bucherer–Bergs reactions, are known for producing heterocyclic scaffolds. organic-chemistry.org

In the context of quinazolinone synthesis, MCRs provide a convergent approach to the core structure. For example, a visible light photoredox-catalyzed three-component reaction has been reported for the synthesis of spiro[indoline-3,2'-quinazoline]-2,4'(3'H)-diones. derpharmachemica.com This reaction combines an isatin, an aminobenzamide, and another component under mild conditions to construct the complex quinazolinone product. While not yielding the simple 5-chloro-2,4-diol directly, this methodology highlights the potential of MCRs to build the quinazoline framework. By carefully selecting the starting components, such as a chlorinated aminobenzamide, this strategy could be adapted to produce diversely substituted quinazolinones, including those with a 5-chloro substitution pattern. thieme-connect.de

Cyclization Reactions from Substituted Anthranilic Acid Precursors

Modification of Pre-formed Quinazoline Systems

An alternative to de novo synthesis is the chemical modification of a pre-existing quinazoline ring. However, for the specific synthesis of this compound, this route is less common and presents significant challenges related to regioselectivity.

Electrophilic aromatic substitution, such as chlorination, on the benzene (B151609) portion of the quinazoline nucleus generally does not favor the 5-position. Studies on the reactivity of the quinazoline ring show that electrophilic attack typically occurs at the 6-position, followed by the 8-position. thieme-connect.de Therefore, direct chlorination of quinazoline-2,4-diol to obtain the 5-chloro isomer is not a synthetically viable pathway.

The more common modification strategy involves using quinazoline-2,4-diol as a scaffold for further reactions. A widely practiced transformation is the conversion of quinazoline-2,4-diol to 2,4-dichloroquinazoline (B46505) by heating with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF. heteroletters.orglongdom.orgresearchgate.netijsrst.com The resulting 2,4-dichloroquinazoline is a highly versatile intermediate. The two chlorine atoms exhibit different reactivities, with the chlorine at the 4-position being significantly more susceptible to nucleophilic substitution than the one at the 2-position. thieme-connect.de This differential reactivity allows for the sequential and regioselective introduction of various nucleophiles (amines, alkoxides, etc.) to synthesize a vast library of 2,4-disubstituted quinazoline derivatives. ijsrst.comchem-soc.si

Halogenation at the C-5 Position

Direct halogenation at the C-5 position of the quinazoline-2,4-dione core is a key step in the synthesis of the target compound. The introduction of a chlorine atom at this specific position significantly influences the molecule's electronic properties and provides a handle for further derivatization.

Nitration of quinazoline-2,4(1H,3H)-dione using a mixture of concentrated nitric and sulfuric acids at low temperatures (0–5°C) can introduce a nitro group at the C-5 position. Subsequent reduction of the nitro group to an amino group, followed by a Sandmeyer reaction, can then be employed to introduce the chloro substituent at the C-5 position. The electron-withdrawing nature of the nitro group directs electrophilic substitution, although careful control of reaction conditions is necessary to achieve regioselectivity and avoid the formation of isomers.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of quinazoline derivatives. This class of reactions allows for the introduction of various functional groups at the C-2 and C-4 positions, which are activated by the heterocyclic nitrogen atoms. masterorganicchemistry.comlibretexts.org

Chlorination of Quinazolin-2,4-diones (e.g., to 2,4-dichloroquinazoline)

The conversion of quinazoline-2,4-diones to 2,4-dichloroquinazolines is a fundamental step that paves the way for subsequent nucleophilic substitutions. This transformation is typically achieved by treating the dione with a strong chlorinating agent. google.comjst.go.jp

A common and effective method involves refluxing the quinazoline-2,4-dione with phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF) or in the presence of N,N-dimethylaniline. google.comnih.govacs.orglongdom.orggoogle.com The reaction proceeds by converting the hydroxyl groups of the tautomeric form of the dione into chlorosulfonate or phosphate (B84403) esters, which are excellent leaving groups, facilitating their replacement by chloride ions. The use of fatty amides as solvents has also been reported to yield high conversions. google.com This process transforms the relatively unreactive dione into a highly reactive dichloro derivative, ready for further functionalization.

Table 1: Conditions for Chlorination of Quinazoline-2,4-diones

| Reagents | Solvent | Conditions | Yield | Reference |

| POCl₃, DMF (cat.) | - | Reflux, 8 hrs | 75% | longdom.org |

| POCl₃, N,N-dimethylaniline | - | Reflux, 3-16 hrs | - | nih.govacs.org |

| POCl₃ | Fatty Amine | - | High | google.com |

| POCl₃, PCl₅ | Water Bath | Boiling | - | chem-soc.si |

Selective functionalization at C-2 and C-4 positions

The two chlorine atoms in 2,4-dichloroquinazoline exhibit different reactivities, allowing for selective functionalization. The chlorine at the C-4 position is generally more susceptible to nucleophilic attack than the one at the C-2 position. mdpi.comresearchgate.net This regioselectivity is attributed to the electronic effects of the nitrogen atoms within the quinazoline ring, which make the C-4 carbon more electrophilic. mdpi.com

This differential reactivity allows for a stepwise introduction of different nucleophiles. A wide array of amines, including anilines, benzylamines, and aliphatic amines, have been successfully used to selectively displace the C-4 chlorine, yielding 2-chloro-4-aminoquinazoline derivatives. mdpi.comchim.it The reaction conditions, such as the choice of solvent, temperature, and the nature of the nucleophile, can be fine-tuned to optimize the regioselectivity and yield. Subsequent reaction with a second nucleophile can then displace the remaining chlorine at the C-2 position, leading to the formation of N²,N⁴-disubstituted quinazoline-2,4-diamines. nih.govacs.orgijsrst.com

Regioselective halogenation and subsequent derivatization

Regioselective halogenation is crucial for creating specific substitution patterns on the quinazoline ring. smolecule.com For instance, starting with a pre-functionalized anthranilic acid can lead to a quinazoline-2,4-dione with a substituent at a desired position on the benzene ring. Subsequent chlorination provides a dihaloquinazoline with a defined substitution pattern.

These halogenated quinazolines are versatile intermediates for various cross-coupling reactions, such as Suzuki-Miyaura reactions, which allow for the formation of carbon-carbon bonds. researchgate.net This strategy has been employed to synthesize a range of 2-arylated quinazolin-4-ones and 2,4-diarylated quinazolines. researchgate.netresearchgate.net The ability to control the position of the halogen atoms allows for precise and regioselective derivatization, expanding the chemical space of accessible quinazoline compounds.

Ring-closing Reactions to Form Fused Systems

The quinazoline scaffold can serve as a building block for the construction of more complex fused heterocyclic systems. These reactions often involve the introduction of a suitable functional group onto the quinazoline ring, which then participates in an intramolecular cyclization.

Triazoloquinazoline Derivatives

Triazoloquinazolines represent a significant class of fused heterocycles with diverse biological activities. researchgate.net Several synthetic routes to these compounds have been developed, often starting from a functionalized quinazoline derivative.

One common approach involves the reaction of a 4-chloroquinazoline (B184009) with hydrazine (B178648) hydrate (B1144303) to form a 4-hydrazinoquinazoline (B1199610) intermediate. chem-soc.sieurjchem.com This intermediate can then be cyclized with various reagents to form the triazole ring. For example, condensation with aromatic aldehydes can lead to the formation of fused 5-substituted- jst.go.jpresearchgate.netmdpi.comtriazoloquinazoline derivatives. chem-soc.si Alternatively, reaction with acyl hydrazides, such as acetyl hydrazide, can furnish jst.go.jpresearchgate.netmdpi.comtriazolo[4,3-c]quinazolines. chem-soc.sieurjchem.com Another strategy involves a one-pot reaction of a chloroquinazoline, hydrazine hydrate, and an aromatic aldehyde. eurjchem.com The "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, has also been utilized to synthesize 1,2,3-triazol-4-yl-quinazoline derivatives under microwave irradiation. mdpi.com

Pyrimidinoquinazoline Derivatives

The synthesis of fused heterocyclic systems incorporating a quinazoline ring is a significant area of research due to the diverse biological activities exhibited by these compounds. The chloro group at position 4 of the quinazoline nucleus is a key reactive site for the construction of fused derivatives.

One common strategy involves the reaction of a 4-chloroquinazoline derivative with hydrazine hydrate. This reaction typically proceeds by nucleophilic substitution of the chlorine atom to form a hydrazinylquinazoline intermediate. Subsequent condensation of this intermediate with various aromatic aldehydes can lead to the formation of fused 5-substituted- nih.govacs.orgacs.orgtriazoloquinazoline derivatives. chem-soc.si

Another approach to constructing fused systems is the reaction of the 4-chloroquinazoline with acyl hydrazides, such as acetyl hydrazide. This reaction can furnish heterocyclic systems like 7,9-dibromo-3-methyl- nih.govacs.orgacs.orgtriazolo[4,3-c]quinazolin-5-yl-2-propenoic acid. chem-soc.si Furthermore, reaction with 2-aminobenzoic acid in a suitable solvent like N,N-dimethylformamide can yield quinazolino[4,3-c]quinazoline derivatives. chem-soc.si

Advanced Synthetic Strategies and Catalysis

Modern synthetic methodologies have been increasingly applied to the synthesis of quinazoline derivatives to improve efficiency, yield, and substrate scope. These advanced strategies often involve the use of microwave irradiation, specific catalysts, and solid-phase techniques.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.com This technique has been successfully employed in the synthesis of quinazolinones, often using environmentally benign solvents like water. mdpi.com Microwave irradiation can significantly reduce reaction times and, in some cases, allows for purification without the need for column chromatography. mdpi.comresearchgate.net

For instance, a rapid, solvent-free microwave-assisted protocol has been developed for the synthesis of 6-substituted quinazolino[4,3-b]quinazolin-8-ones from 2-(o-aminophenyl)-4(3H)-quinazolinone and ortho-esters, resulting in high yields and clean reaction profiles. nih.gov Similarly, microwave heating has been shown to be effective in the Knoevenagel condensation of aromatic aldehydes with active methylene (B1212753) compounds, a reaction that can be a step in the synthesis of quinazoline precursors. oatext.com The use of microwave irradiation has also been optimized for the solid-phase synthesis of quinazolin-4-ones, achieving high yields and purity. derpharmachemica.com

DMAP-Catalyzed Reactions

4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst for a variety of organic transformations, including the synthesis of quinazoline derivatives. researchgate.netnih.gov It is particularly effective in acylation reactions and can facilitate the synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate ((Boc)2O) in a one-pot, metal-free catalytic process. nih.govacs.org

The reaction can proceed at room temperature, and the use of DMAP can significantly improve the reaction yield compared to when the catalyst is absent. nih.govacs.org For example, the synthesis of 6-chloroquinazoline-2,4(1H,3H)-dione has been achieved with a high yield using this method. nih.gov DMAP has also been utilized in the microwave-assisted synthesis of 4-aryloxy-2-trichloromethylquinazolines from 4-chloroquinazolines and poorly nucleophilic alcohols, demonstrating its versatility. researchgate.netbiocrick.com

Chan-Lam Coupling Reactions for Arylation

The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling of an aryl boronic acid with an amine or alcohol, providing a powerful method for the formation of C-N and C-O bonds. wikipedia.orgmdpi.com This reaction is conducted under mild conditions, often at room temperature and open to the air, making it an attractive alternative to palladium-catalyzed methods. wikipedia.orgorganic-chemistry.org

In the context of quinazoline synthesis, Chan-Lam coupling has been employed for the N-arylation of various heterocyclic compounds. mdpi.comnih.gov For example, a novel series of quinazoline derivatives has been synthesized by reacting 2,4-dichloroquinazoline with thiomorpholine (B91149), followed by amination and subsequent Chan-Lam coupling with different boronic acids. longdom.org The reaction typically uses a copper catalyst, such as copper(II) acetate (B1210297), and a base. organic-chemistry.org The mechanism involves the formation of a copper(III)-aryl-amide or -alkoxide intermediate, which then undergoes reductive elimination to yield the arylated product. wikipedia.orgacs.org

Solid-Phase Synthesis Techniques

Solid-phase synthesis has become a cornerstone of combinatorial chemistry, enabling the rapid generation of libraries of compounds for biological screening. nih.gov Several methods for the solid-phase synthesis of quinazoline and its derivatives have been developed. These techniques typically involve attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the resin. acs.orgnih.gov

One approach involves the conversion of a resin-bound amine to a polymer-bound S-methylthiopseudourea, which is then condensed with a substituted isatoic anhydride to form the quinazolinone ring. acs.orgnih.gov The desired 2-amino-4(1H)-quinazolinone derivatives are then isolated after cleavage from the resin. acs.org Traceless solid-phase synthesis has also been reported, where the point of attachment to the solid support is not retained in the final product. acs.org This has been used to synthesize spiroquinazolines, which are of pharmacological interest. acs.org Optimization of microwave-assisted solid-phase synthesis of quinazolin-4-ones has also been explored to enhance reaction efficiency. derpharmachemica.com

Purification and Isolation Techniques

The purification and isolation of synthesized compounds are critical steps to ensure the final product is of high purity for subsequent characterization and evaluation. A variety of techniques are employed, often in combination, to achieve this.

Following a synthesis, the crude product is often obtained by precipitation upon pouring the reaction mixture into ice water, followed by filtration. longdom.orgijsrst.com Recrystallization from a suitable solvent is a common method for purifying solid compounds. masterorganicchemistry.com The choice of solvent is crucial; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, allowing for the formation of pure crystals upon cooling. masterorganicchemistry.com

Chromatographic techniques are widely used for the separation and purification of compounds. hilarispublisher.com Column chromatography, using a stationary phase like silica (B1680970) gel, separates compounds based on their differential adsorption and elution with a solvent system. hilarispublisher.com High-Performance Liquid Chromatography (HPLC) offers higher resolution and sensitivity for both analytical and preparative separations. hilarispublisher.com For volatile compounds, Gas Chromatography (GC) can be employed. hilarispublisher.com

Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a reaction and to determine the purity of the isolated fractions. ijsrst.com In some modern synthetic approaches, such as certain microwave-assisted syntheses, purification can be streamlined, sometimes avoiding the need for column chromatography altogether. mdpi.com For complex mixtures or natural product isolation, techniques like solid-phase extraction can be used to selectively retain and then elute the target compounds. hilarispublisher.com In specific cases, like the purification of 3,4-dicyanofuroxan, a modified steam distillation process has been developed. osti.gov

Recrystallization Methods

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. The process relies on the principle of differential solubility of the desired compound and impurities in a suitable solvent or solvent system. For quinazoline-2,4-dione derivatives, recrystallization is frequently the method of choice for obtaining crystalline solids of high purity.

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. Ethanol (B145695) is a commonly cited solvent for the recrystallization of quinazolinedione derivatives. nih.gov In some instances, a mixture of solvents, such as ethanol and water, is employed to achieve the optimal solubility gradient. researchgate.net The process typically involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration. For instance, certain quinazolinedione derivatives have been effectively purified by crystallization from ethanol. nih.gov

Table 1: Recrystallization Solvents for Quinazolinedione Derivatives

| Compound Type | Solvent(s) | Reference |

| Quinazolinedione Derivatives | Ethanol | nih.gov |

| Substituted Quinazolinediones | Ethanol/Water | researchgate.net |

Chromatographic Separations

Chromatographic techniques are powerful tools for the separation and purification of complex mixtures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For this compound and its derivatives, flash chromatography and High-Performance Liquid Chromatography (HPLC) are particularly relevant.

Flash Chromatography

Flash chromatography is a rapid form of column chromatography that utilizes a positive pressure to force the mobile phase through the stationary phase, typically silica gel. This technique is well-suited for the preparative-scale purification of organic compounds. The choice of the eluent system is crucial for achieving good separation. Common solvent systems for the flash chromatography of quinazolinedione derivatives include mixtures of hexane (B92381) and ethyl acetate (EtOAc) or petroleum ether (PE) and ethyl acetate (EA). nih.govrsc.org For example, the purification of chiral bis-quinazolinedione derivatives has been accomplished using flash column chromatography. clockss.org Similarly, certain furo[3,4-d]pyrimidine-2,4-dione derivatives, which are structurally related to quinazolinediones, have been purified by flash chromatography. google.com The crude product is typically loaded onto the silica gel column, and the eluent is passed through, with fractions being collected and analyzed for the presence of the desired compound.

Table 2: Flash Chromatography Conditions for Quinazolinedione Derivatives

| Compound Type | Stationary Phase | Eluent System | Reference |

| Chiral Bis-quinazolinedione Derivatives | Silica Gel | Not specified | clockss.org |

| Furo[3,4-d]pyrimidine-2,4-dione Derivatives | Not specified | Not specified | google.com |

| N-alkylated Quinazolinediones | Silica Gel | Hexane, then EtOAc | nih.gov |

| Various Synthetic Intermediates | Silica Gel | Petroleum Ether/Ethyl Acetate (PE/EA) | rsc.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique that can be used for both analytical and preparative purposes. It employs high pressure to pump the mobile phase through a column packed with a stationary phase of very small particle size, leading to high-resolution separations.

For the analysis and purification of quinazolinedione derivatives, reversed-phase HPLC is often used, with C18 columns being a popular choice for the stationary phase. lew.ro The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, for instance, a phosphate buffer adjusted to a specific pH. lew.ro The separation of positional isomers and structurally related compounds can be achieved through careful optimization of the mobile phase composition and gradient. scispace.com HPLC has been successfully applied to measure the purity of compounds like 2-substituted 4-chloro-5-formylimidazoles, which are precursors in some heterocyclic syntheses, achieving purities greater than 98%. google.com Furthermore, specialized chiral stationary phases, such as polysaccharide-based columns, are employed for the separation of enantiomers of quinazoline derivatives and related compounds. mdpi.com

Table 3: HPLC Conditions for the Separation of Quinazoline and Related Derivatives

| Compound/Derivative Type | Column Type | Mobile Phase | Detection | Reference |

| Quinuclidine Derivatives | Nucleosil C18 | Acetonitrile/Phosphate Buffer (pH 3) | UV at 254 nm | lew.ro |

| 2-Substituted 4-Chloro-5-formylimidazole | Not specified | Not specified | Not specified | google.com |

| Ketamine Derivatives (as an example of chiral separation) | Polysaccharide-based (e.g., Lux® i-Amylose-1) | n-hexane:2-PrOH:DEA | Not specified | mdpi.com |

| Natural Product Isomers | Polyvinyl alcohol (PVA), Amino columns | Various | Not specified | scispace.com |

Reactivity and Reaction Mechanisms of 5 Chloroquinazoline 2,4 Diol and Its Intermediates

Electrophilic Substitution Reactions on the Quinazoline (B50416) Core

Electrophilic substitution on the quinazoline ring generally occurs on the benzene (B151609) portion of the molecule and is challenging due to the electron-withdrawing nature of the pyrimidine (B1678525) ring. thieme-connect.demasterorganicchemistry.com The presence of activating or deactivating groups on the benzene ring, such as the chloro group at the 5-position, further modulates the regioselectivity and reaction conditions required for these transformations.

Nitration is a common electrophilic substitution reaction for quinazolines. thieme-connect.de Theoretical predictions suggest that the order of reactivity for nitration in the quinazoline system is generally at positions 8 > 6 > 5 > 7. thieme-connect.de For quinazolin-4(3H)-ones, nitration typically yields the 6-nitro derivative. thieme-connect.de In the case of 2-amino-5-chloroquinazolin-4(3H)-one, nitration with fuming nitric acid in concentrated sulfuric acid at low temperatures results in the formation of 2-amino-5-chloro-6-nitroquinazolin-4(3H)-one. thieme-connect.de This indicates that the presence of the chloro group at position 5 directs the incoming nitro group to the adjacent C-6 position.

Table 1: Nitration of a 5-Chloroquinazoline Derivative

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Amino-5-chloroquinazolin-4(3H)-one | Fuming HNO₃, H₂SO₄ | 2-Amino-5-chloro-6-nitroquinazolin-4(3H)-one | thieme-connect.de |

Halogenation of the quinazoline core, particularly chlorination, often requires vigorous conditions. thieme-connect.de For instance, the iodination of 1H-quinazoline-2,4-dione derivatives to produce 6-iodo-1H-quinazoline-2,4-dione can be achieved using electrophilic iodine sources like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in an acidic medium such as sulfuric acid or trifluoroacetic acid. The reaction is typically performed at temperatures between 0–25°C.

Sulfonation and chlorosulfonation reactions on quinazolin-4(3H)-ones have been reported to yield the corresponding 6-sulfonyl and 6-chlorosulfonyl derivatives. thieme-connect.de For example, the reaction of quinazolin-4(3H)-one with chlorosulfonic acid gives the corresponding quinazoline-6-sulfonyl chloride. thieme-connect.de

Nucleophilic Substitution Reactions at C-2 and C-4 Positions

The C-2 and C-4 positions of the quinazoline ring are susceptible to nucleophilic attack, especially when substituted with good leaving groups like halogens. thieme-connect.de The reactivity of a halogen at the C-4 position is significantly higher than at the C-2 position. thieme-connect.de This difference in reactivity allows for regioselective substitution reactions. For instance, the reaction of 2,4-dichloroquinazoline (B46505) with piperidine (B6355638) shows that the 4-chloro isomer is about 6500 times more reactive than the 2-chloro isomer. thieme-connect.de This principle is widely used in the synthesis of various quinazoline derivatives. nih.gov

To facilitate nucleophilic substitution, the hydroxyl groups of 5-chloroquinazoline-2,4-diol are typically converted to chloro groups, forming 2,4,5-trichloroquinazoline (B172733). This intermediate is then used in subsequent reactions with nucleophiles.

The reaction of halo-quinazolines with primary and secondary amines, known as aminolysis, is a key method for synthesizing a wide range of biologically active molecules. scispace.comchim.itkoreascience.kr The higher reactivity of the C-4 chloro substituent allows for the selective synthesis of 4-aminoquinazoline derivatives. nih.gov

For example, 2,4-dichloroquinazolines react with primary or secondary amines to yield 2-chloro-4-aminoquinazolines. nih.gov Further reaction under more forcing conditions, such as heating, can lead to the substitution of the second chlorine atom to form 2,4-diaminoquinazolines. nih.gov The synthesis of various 4-(arylamino)quinazolines often starts with the reaction of a 4-chloroquinazoline (B184009) with an appropriate aniline (B41778) derivative. researchgate.netmdpi.com

Table 2: Examples of Aminolysis Reactions with Quinazoline Derivatives

| Quinazoline Substrate | Amine | Product Type | Reference |

|---|---|---|---|

| 2,4-Dichloroquinazoline | Primary or Secondary Amine | 2-Chloro-4-aminoquinazoline | nih.gov |

| 2,4-Dichloroquinazoline | Aniline Derivatives | 4-(Arylamino)-2-chloroquinazoline | researchgate.netmdpi.com |

| 6-Fluoro-2-[2-(5-nitro-2-furyl)vinyl]-4-chloroquinazoline | Aniline | 6-Fluoro-2-[2-(5-nitro-2-furyl)vinyl]-4-anilinoquinazoline | google.com |

| 6-Fluoro-2-[2-(5-nitro-2-furyl)vinyl]-4-chloroquinazoline | p-Aminophenol | 6-Fluoro-2-[2-(5-nitro-2-furyl)vinyl]-4-(p-hydroxyanilino)quinazoline | google.com |

Hydrazinolysis, the reaction with hydrazine (B178648), is another important nucleophilic substitution reaction for halo-quinazolines. scispace.comresearchgate.netccsenet.org The resulting hydrazino-quinazolines are versatile intermediates that can undergo subsequent condensation reactions to form various heterocyclic systems.

For example, the treatment of 2,4,5-trichloroquinazoline with excess hydrazine hydrate (B1144303) can afford 2,5-dichloro-4-hydrazinylquinazoline. researchgate.net Similarly, 2-ethoxy-4-chloroquinazoline reacts with hydrazine hydrate to yield 2-ethoxyquinazolin-4-ylhydrazine. scispace.com These hydrazinyl derivatives can then be reacted with aldehydes or other reagents to form hydrazones, which can be cyclized to triazolo[4,3-c]quinazolines. researchgate.net

Table 3: Hydrazinolysis of Chloroquinazoline Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2,4,5-Trichloroquinazoline | Hydrazine Hydrate | 2,5-Dichloro-4-hydrazinylquinazoline | researchgate.net |

| 2-Ethoxy-4-chloroquinazoline | Hydrazine Hydrate | 2-Ethoxyquinazolin-4-ylhydrazine | scispace.com |

Reactions with Oxygen and Sulfur Nucleophiles

The activated 2,4-dichloro derivative of this compound readily undergoes nucleophilic substitution with a variety of oxygen and sulfur nucleophiles. The C4 position is significantly more reactive than the C2 position, allowing for regioselective reactions.

Reactions with Oxygen Nucleophiles: Oxygen-based nucleophiles such as alkoxides and phenoxides can displace the chloro-substituents. The reaction with an alkoxide, like sodium methoxide, would typically occur first at the more reactive C4 position to yield a 4-alkoxy-2,5-dichloroquinazoline. Under more forcing conditions or with an excess of the nucleophile, the second chlorine at the C2 position can also be substituted. These reactions are fundamental for introducing alkoxy groups, which can modulate the compound's biological and physical properties nih.gov. The reaction of 2-ethoxy-4-chloroquinazoline with ethanol (B145695) has been documented, highlighting the susceptibility of the C4 position to attack by oxygen nucleophiles researchgate.net.

Reactions with Sulfur Nucleophiles: Sulfur nucleophiles, which are generally more potent than their oxygen counterparts, react readily with chloroquinazolines acs.org. Thiols and thiophenols can be used to introduce thioether linkages. For instance, the reaction of 2,4-dichloroquinazoline with thiomorpholine (B91149) results in substitution at the C4 position, forming 4-(2-chloroquinazolin-4-yl)thiomorpholine (B3022102) researchgate.net. This highlights the high reactivity of the C4-chloro group towards sulfur nucleophiles. The resulting thioether can be a substrate for further transformations or may itself confer biological activity. Studies on related quinazoline systems have shown that sulfanyl (B85325) groups can be introduced and even shifted around the quinazoline core under certain conditions, demonstrating complex reactivity pathways chim.it.

| Nucleophile Type | Reagent Example | Position of Attack | Product Type |

| Oxygen | Sodium Methoxide | C4 (primary), C2 (secondary) | 4-Methoxy-2,5-dichloroquinazoline |

| Sulfur | Thiomorpholine | C4 | 4-Thiomorpholino-2,5-dichloroquinazoline |

| Sulfur | Thiophenol | C4 (primary), C2 (secondary) | 4-Phenylthio-2,5-dichloroquinazoline |

Influence of the C-5 Chloro Substituent on Reactivity

The presence of a chlorine atom at the C-5 position significantly influences the reactivity of the quinazoline ring, primarily through its electronic effects.

Inductive Effect: As an electronegative atom, chlorine exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density across the entire ring system. For nucleophilic aromatic substitution (SNAr) reactions, which proceed through a negatively charged intermediate (a Meisenheimer complex), this electron withdrawal is stabilizing. Consequently, the C-5 chloro group activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions.

Resonance Effect: Chlorine also has a weak, electron-donating resonance effect (+R) due to its lone pairs, but this is generally outweighed by its strong inductive effect in the context of SNAr reactivity.

Activation of C4 and C2 Positions: The reactivity of haloquinazolines is dominated by the "α-nitrogen effect," which makes the C4-Cl bond highly activated towards nucleophilic attack due to the adjacent nitrogen at position 1 nih.gov. The C2 position is also activated by its adjacent nitrogens but is generally less reactive than C4 beilstein-journals.org. The C-5 chloro substituent further enhances the electrophilicity of these positions, making reactions with nucleophiles more facile compared to the non-substituted quinazoline. Studies on substituted quinazoline-3-oxides have shown that a chloro group on the benzene ring is well-tolerated in C-H activation reactions, indicating its predictable electronic influence chim.it.

Tautomerism and Isomerization Pathways

This compound exists in a state of tautomeric equilibrium. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. For this compound, the equilibrium involves lactam-lactim and keto-enol forms.

The primary tautomeric forms are:

This compound (Diol or Dilactim form): Both hydroxyl groups are present.

4-Hydroxy-5-chloro-1H-quinazolin-2-one (Lactam-Lactim form): One keto group at C2 and one hydroxyl group at C4.

2-Hydroxy-5-chloro-3H-quinazolin-4-one (Lactam-Lactim form): One hydroxyl group at C2 and one keto group at C4.

5-Chloro-1H,3H-quinazoline-2,4-dione (Dione or Dilactam form): Both keto groups are present.

In the solid state and in most solvents, the dione (B5365651) form (4) is overwhelmingly the most stable and predominant tautomer masterorganicchemistry.comlibretexts.org. This stability is attributed to the greater strength of the C=O double bonds compared to C=N bonds and the formation of stable amide functionalities. The term "diol" is a systematic name but does not represent the major species at equilibrium. This phenomenon is common in related heterocyclic systems like 2,4-pentanedione, where the keto form is generally favored unless factors like intramolecular hydrogen bonding or aromaticity stabilize the enol form youtube.com. In the case of 5-chloroquinazoline-2,4-dione, the dione form benefits from the cyclic diamide (B1670390) structure. Isomerization pathways refer to the proton transfer mechanisms that interconvert these tautomers, which can be catalyzed by acids or bases libretexts.org.

Computational and Theoretical Studies on Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms, transition states, and thermodynamics of complex organic reactions involving quinazoline derivatives.

Reaction Mechanisms: DFT calculations have been used to model the SNAr reactions of chloroquinazolines. These studies help in understanding the energetics of the formation of the Meisenheimer intermediate and the subsequent departure of the leaving group. For instance, theoretical calculations on 6-bromo-2,4-dichloroquinazoline (B10380) revealed that the bond dissociation energy of the C(4)-Cl bond is 84.8 kcal/mol (at the B3LYP level), providing quantitative insight into its reactivity relative to other halogen substituents nih.gov. Such calculations confirm that the C4 position is highly activated due to the α-nitrogen effect, often enhanced by the coordination of a metal catalyst (in cross-coupling reactions) to the N-3 lone pair nih.gov.

Tautomerism: The relative stabilities of the tautomers of quinazoline-2,4-dione have been investigated computationally. These studies consistently show that the dione form is the most stable tautomer, in agreement with experimental observations researchgate.netd-nb.info. DFT methods like B3LYP can be used to calculate the Gibbs free energies of the different tautomers, predicting their equilibrium populations under various conditions (gas phase vs. solvent) mdpi.com. The energy barriers for the proton transfer steps in the tautomerization process can also be calculated, shedding light on the kinetics of interconversion.

Electronic Properties: Computational methods are also employed to analyze the electronic structure of these molecules. Calculation of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential surfaces provides a rationale for the observed reactivity. For example, the LUMO is typically centered on the pyrimidine ring, indicating its susceptibility to nucleophilic attack. The C-5 chloro substituent's effect on these orbitals can be quantified, confirming its role as an activating group for nucleophilic substitution. DFT calculations can also predict spectroscopic properties like NMR chemical shifts, which can be correlated with experimental data to confirm structures d-nb.info.

| Computational Method | Application | Key Findings for Quinazoline Systems |

| DFT (B3LYP) | Bond Dissociation Energy | C(4)-Cl bond energy in a dichloroquinazoline is ~84.8 kcal/mol, indicating high reactivity nih.gov. |

| DFT (B3LYP) | Tautomer Stability | The quinazoline-2,4(1H,3H)-dione (diketo) form is the most thermodynamically stable tautomer researchgate.netd-nb.info. |

| TD-DFT | Electronic Transitions | Calculation of UV-Vis spectra to understand charge-transfer interactions within the molecule researchgate.netd-nb.info. |

| NBO Analysis | Charge Distribution | Confirms charge transfer and delocalization, explaining the stability of certain intermediates and tautomers mdpi.com. |

Systematic Modification at C-2, C-4, and Nitrogen Positions

The core structure of this compound offers multiple sites for chemical modification, primarily at the C-2 and C-4 positions, as well as the nitrogen atoms at N-1 and N-3. A common synthetic strategy involves converting the diol (a lactam-lactim tautomer) into a more reactive intermediate, such as 2,4-dichloro-5-chloroquinazoline. This is often achieved by treating the diol with reagents like phosphorus oxychloride (POCl₃). uniroma1.itkuleuven.be

Once the 2,4-dichloro intermediate is formed, selective nucleophilic aromatic substitution (SNAr) reactions can be performed. The C-4 position is generally more reactive than the C-2 position, allowing for sequential and selective introduction of different substituents. kuleuven.be For instance, reacting the dichloro-intermediate with a primary amine at a controlled temperature can lead to a selective substitution at C-4. Subsequently, raising the temperature or using a different nucleophile can achieve substitution at the C-2 position. kuleuven.be

Modifications at the N-1 and N-3 positions are also explored. For example, 3-substituted quinazoline-2,4-diones can be synthesized in a one-pot, three-component reaction under microwave irradiation. ias.ac.in N-alkylation at the N-1 position with moieties like a 4-(trifluoromethyl)benzyl group has also been successfully performed to generate novel derivatives. arabjchem.org These systematic modifications allow for the creation of large libraries of analogues, which are then screened for various biological activities.

Impact of Substituents on Biological Activities

Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the quinazoline ring are critical determinants of pharmacological activity. mdpi.com

The introduction of additional halogen atoms at other positions on the quinazoline ring significantly influences the biological profile of the resulting compounds. SAR studies have revealed that the presence of halogens at the C-6 and C-8 positions can enhance antimicrobial activities. nih.gov

In a series of quinazolinone derivatives developed as allosteric inhibitors of HIV-1 reverse transcriptase, electron-withdrawing groups, particularly halogens at position 6, yielded the most active compounds. tandfonline.com For 4(3H)-quinazolinone antibacterials, the introduction of a second halogen substituent led to a twofold improvement in the minimum inhibitory concentration (MIC) compared to the unsubstituted parent compound. acs.org

Table 1: Effect of Halogen Substitution on Biological Activity

| Position of Halogen | Observed Effect | Biological Activity Context |

|---|---|---|

| C-6 | Enhanced activity | Antimicrobial, HIV-1 RNase H Inhibition nih.govtandfonline.com |

| C-8 | Enhanced activity | Antimicrobial nih.gov |

Attaching heterocyclic and aromatic rings to the quinazoline scaffold is a common strategy to explore new chemical space and modulate biological activity. In the development of antibacterials, substituting the quinazolinone core with heterocycles such as 1,3-benzodioxole (B145889) and 4-pyridine was well-tolerated and maintained activity. acs.org

The incorporation of different heterocyclic moieties at the N-1 and N-3 positions of the quinazoline-2,4-dione backbone has been shown to yield compounds with notable antimicrobial properties. For instance, derivatives featuring oxadiazole and thiadiazole moieties demonstrated moderate activity against Staphylococcus aureus, while a derivative with triazole moieties showed specific activity against Escherichia coli. nih.gov Furthermore, the fusion of a benzimidazole (B57391) ring to the quinazoline nucleus creates a four-ring system with documented biological activities. researchgate.net

Table 2: Influence of Heterocyclic and Aromatic Substitutions

| Substituent Type | Position | Observed Biological Effect |

|---|---|---|

| 1,3-Benzodioxole | Aromatic Ring | Maintained antibacterial activity acs.org |

| 4-Pyridine | Aromatic Ring | Maintained antibacterial activity acs.org |

| Oxadiazole/Thiadiazole | N-1 and N-3 | Moderate activity against S. aureus nih.gov |

| Triazole | N-1 and N-3 | Activity against E. coli nih.gov |

The addition of alkyl and aryl groups is a fundamental strategy in medicinal chemistry to modulate properties like lipophilicity, which can affect a compound's absorption and distribution. SAR studies on quinazolinone derivatives for analgesic and anti-inflammatory activity revealed that compounds with electron-releasing groups, such as alkyl and alkoxy groups, showed better activity than those with electron-withdrawing groups. mdpi.com

In the context of antibacterial 4(3H)-quinazolinones, small electron-donating groups like methyl and ethyl at the C-7 position were well-tolerated, whereas bulkier groups like isopropyl were not. acs.org The attachment of aryl moieties to the quinazoline ring can increase the lipophilicity of the compound, which has been shown to enhance the antitumor activity of certain derivatives. ekb.egrsc.org

Design Principles for Novel Quinazoline Derivatives

The design of new quinazoline-based therapeutic agents often relies on established medicinal chemistry strategies to optimize potency and selectivity while minimizing toxicity.

Scaffold hopping is a powerful drug design strategy where the core scaffold of a known active compound is replaced with a different, often isosteric, scaffold to discover novel compounds with improved properties. tandfonline.comtandfonline.com The quinazoline scaffold has been successfully employed in this approach.

In one study, the quinoline (B57606) core of known S. aureus NorA efflux pump inhibitors was replaced with a quinazoline scaffold. nih.gov This led to the discovery of novel 2-arylquinazoline derivatives that acted as potent inhibitors. Similarly, researchers replaced the thiophene (B33073) ring in a series of thienopyrimidinone inhibitors of HIV-1 reverse transcriptase with a quinazolinone core, resulting in a new class of highly active allosteric inhibitors. tandfonline.comtandfonline.com This strategy has also been applied to design novel 4-anilinoquinazoline (B1210976) derivatives as anticancer agents, with some compounds showing greater potency than the approved drug erlotinib (B232). korea.ac.kr These examples highlight the utility of the quinazoline scaffold as a "privileged structure" in medicinal chemistry, capable of mimicking the essential binding interactions of other heterocyclic systems. tandfonline.comnih.gov

Derivatization and Structure Activity Relationship Sar Studies of 5 Chloroquinazoline 2,4 Diol Analogues

Combinatorial Synthesis Approaches

Combinatorial chemistry has emerged as a powerful tool in drug discovery for the rapid generation of large libraries of structurally related compounds. These libraries are then screened for biological activity to identify lead compounds and elucidate structure-activity relationships (SAR). For quinazoline-2,4-diones, including analogues of 5-chloroquinazoline-2,4-diol, both solid-phase and solution-phase combinatorial strategies have been developed to create diverse sets of derivatives for biological evaluation.

Solid-phase organic synthesis offers significant advantages for the construction of combinatorial libraries, including the simplification of purification procedures and the ability to drive reactions to completion using excess reagents. A common approach for the synthesis of 1,3-disubstituted quinazoline-2,4-diones on a solid support has been developed, allowing for the introduction of a wide range of substituents at these positions. thieme-connect.com

One effective strategy involves the use of a resin-bound 2-fluoro-5-nitrobenzoic acid. The key step in this approach is a nucleophilic aromatic substitution (SNAr) reaction between the support-bound fluorobenzoyl amide and various primary amines to introduce diversity at the 1N-position. This method is particularly advantageous as it allows for the incorporation of substituents that are not easily introduced via traditional alkylation or arylation methods. thieme-connect.com The subsequent steps involve reduction of the nitro group, followed by cyclization to form the quinazoline-2,4-dione ring system. Further diversity can be introduced at the 3N-position.

A general scheme for this solid-phase synthesis is outlined below:

Table 1: General Solid-Phase Synthesis Scheme for 1,3-Disubstituted Quinazoline-2,4-diones

| Step | Reaction | Description |

| 1 | Amide Formation | A resin-bound 2-fluoro-5-nitrobenzoic acid is reacted with a primary amine (R¹-NH₂) to form the corresponding amide. |

| 2 | SNAr Reaction | The support-bound 2-fluoro-5-nitrobenzoyl amide undergoes an intramolecular SNAr reaction with a second primary amine (R²-NH₂) to introduce the substituent at the 1N-position. |

| 3 | Reduction | The nitro group is reduced to an amine, typically using a reducing agent like tin(II) chloride. |

| 4 | Cyclization & Derivatization | The resulting diamine can be cyclized with a phosgene (B1210022) equivalent. A third point of diversity can be introduced by reacting the intermediate with an isocyanate or other electrophile to form the fully substituted quinazoline-2,4-dione. |

| 5 | Cleavage | The final compound is cleaved from the solid support. |

This table illustrates a generalized solid-phase synthesis approach for creating a library of quinazoline-2,4-dione derivatives.

This solid-phase approach has been successfully utilized to prepare libraries of 3-aryl-2,4-quinazolinediones. elsevierpure.com For instance, a series of compounds with various substitutions on the aromatic rings were synthesized and subsequently tested for their cytotoxic effects on human colon carcinoma cells. elsevierpure.com

Table 2: Examples of Substituents Introduced via Solid-Phase Synthesis

| Position | Type of Substituent | Examples |

| 1N-Position (R¹) | Aryl, Alkyl | Phenyl, Benzyl, Butyl |

| 3N-Position (R²) | Aryl | Substituted Phenyl rings |

| Aromatic Ring | Electron-withdrawing/donating groups | Chloro, Methoxy, Methyl |

This table provides examples of the chemical diversity that can be achieved using solid-phase combinatorial synthesis for quinazoline-2,4-diones.

The flexibility of these combinatorial methods allows for the systematic modification of the quinazoline-2,4-dione scaffold. By varying the building blocks at each step, a large matrix of compounds can be efficiently synthesized. The biological screening of these libraries can then provide valuable data to establish clear SAR trends, guiding the design of more potent and selective analogues.

Antimicrobial Activities

The versatility of the quinazoline (B50416) ring system allows for the synthesis of derivatives with significant efficacy against a range of pathogenic microbes. ijsrst.com Research has demonstrated that modifications to the quinazoline-2,4-diol core can yield compounds with potent antibacterial and antifungal properties. researchgate.net

Derivatives of the quinazoline scaffold have shown considerable promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. A notable area of research involves the development of N²,N⁴-disubstituted quinazoline-2,4-diamines, which have demonstrated potent activity against multidrug-resistant pathogens. nih.gov

For instance, optimized N²,N⁴-disubstituted quinazoline-2,4-diamines, particularly those with a halide or alkyl group at the 6-position, are strongly antibacterial against multidrug-resistant Acinetobacter baumannii strains, with minimum inhibitory concentrations (MICs) as low as 0.5 μM. nih.gov These compounds have also been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Further studies on 5-substituted 2,4-diaminoquinazolines have reported good activity against Escherichia coli. nih.gov

The following table summarizes the antibacterial efficacy of selected quinazoline derivatives.

| Derivative Class | Target Organism(s) | Key Findings |

| N²,N⁴-disubstituted quinazoline-2,4-diamines | Acinetobacter baumannii (MDR) | Potent bactericidal activity with MICs as low as 0.5 μM; effective in eradicating biofilms. nih.gov |

| N²,N⁴-disubstituted quinazoline-2,4-diamines | Staphylococcus aureus (MRSA) | Previously reported to have potent in vitro and in vivo antibacterial activity. nih.gov |

| 5-substituted 2,4-diaminoquinazolines | Escherichia coli, Staphylococcus aureus | Showed good inhibitory activity against bacterial growth in vitro. nih.gov |

| N²,N⁴-bis(4-chlorophenyl)quinazoline-2,4-diamine | Pseudomonas | Exhibited antibacterial activity against this Gram-negative bacterium. ijsrst.com |

| Coumarin substituted quinazolines | S. aureus, B. subtilis (Gram-positive), P. aeruginosa (Gram-negative) | Displayed excellent activity against Gram-positive strains and moderate activity against P. aeruginosa. researchgate.net |

In addition to antibacterial effects, various quinazoline derivatives have been evaluated for their antifungal capabilities. ijsrst.com Synthesized compounds derived from a 2,4-dihydroxy quinazoline intermediate have been screened against common fungal pathogens.

Specifically, N²,N⁴-bis(4-chlorophenyl)quinazoline-2,4-diamine, a derivative of 2,4-dichloroquinazoline (B46505), demonstrated antifungal activity against Aspergillus flavus. ijsrst.com Other novel quinazoline derivatives have shown promising results against both Candida albicans and Aspergillus flavus when compared to the standard antifungal drug Fluconazole. Furthermore, certain coumarin-substituted quinazoline derivatives have displayed exceptional antifungal efficacy against A. niger. researchgate.net

The table below highlights the antifungal properties of specific quinazoline derivatives.

| Derivative Class | Target Organism(s) | Key Findings |

| Novel Quinazoline Derivatives | Candida albicans, Aspergillus flavus | Exhibited promising antifungal activity compared to the standard drug Fluconazole. |

| N²,N⁴-bis(4-chlorophenyl)quinazoline-2,4-diamine | Aspergillus flavus | Showed antifungal activity against this fungus. ijsrst.com |

| Coumarin substituted quinazolines | Aspergillus niger | One derivative displayed exceptional antifungal efficacy with a MIC of 6.25 µg/mL. researchgate.net |

The antibacterial effects of many quinazoline derivatives are attributed to their ability to act as antifolates. nih.gov A primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway of bacteria. nih.govnih.gov By inhibiting DHFR, these compounds disrupt the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids, ultimately halting bacterial growth and replication. nih.gov The inhibitory activities of these compounds against intact bacterial cells have been shown to correlate closely with their inhibition of the isolated DHFR enzyme, supporting this mechanism. nih.gov

Antiviral Activities

The quinazoline scaffold has also been extensively explored for the development of antiviral agents, with research focusing on both plant and human viruses.

A significant body of research has focused on the synthesis of novel quinazolinone derivatives to combat plant viruses like the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). researchgate.netmdpi.comnih.gov These viruses cause substantial agricultural losses, and new control agents are continuously sought.

Derivatives combining the 4(3H)-quinazolinone moiety with a 1,4-pentadien-3-one (B1670793) structure have demonstrated noteworthy curative bioactivities against TMV in vivo, with some compounds showing higher efficacy than the commercial agent ningnanmycin. nih.gov Other studies have found that certain quinazolinone derivatives exhibit remarkable protection activity against TMV, with EC50 values superior to that of ribavirin. researchgate.net Similarly, purine (B94841) nucleoside derivatives have been shown to be effective against both TMV and CMV. nih.gov

| Derivative Class | Target Virus | Key Findings |

| 3-((2-((1E,4E)-3-oxo-5-arylpenta-1,4-dien-1-yl)phenoxy)methyl)-4(3H)-quinazolinone | TMV | Appreciable curative bioactivities with EC50 values (132.25 to 156.10 μg/mL) superior to ningnanmycin. nih.gov |

| (1E, 4E)-1-Aryl-5-(2-(quinazolin-4-yloxy)phenyl)-1,4-pentadien-3-one | TMV, CMV | Exhibited excellent protection activity against TMV, superior to ribavirin. researchgate.net |

The global health threat posed by the dengue virus (DENV) has spurred research into novel inhibitors, with the quinazoline scaffold emerging as a promising starting point. kuleuven.behksmp.com Researchers have designed and synthesized 2,4-diaminoquinazoline derivatives inspired by other known DENV inhibitors. kuleuven.be

These efforts, which often begin with a quinazoline-2,4-diol intermediate, aim to create compounds that can effectively block viral replication. kuleuven.be Some of the resulting derivatives have displayed anti-DENV activity in the low micromolar range. kuleuven.be Molecular docking studies suggest a plausible mechanism of action where these compounds bind in a way that may interfere with the critical interaction between the viral non-structural proteins NS3 and NS5, which is essential for RNA synthesis. kuleuven.be While promising, development is ongoing to improve potency and reduce cellular toxicity. kuleuven.be

Anti-HIV Activity

Other Biological Activities

Extensive research into quinazoline derivatives has revealed a broad spectrum of pharmacological effects. The core structure of quinazoline-2,4-dione, in particular, has been a template for the development of various biologically active molecules. researchgate.netmdpi.com

While there is no specific research detailing the anti-inflammatory or analgesic properties of This compound , the broader class of quinazoline derivatives has been extensively investigated for these effects. encyclopedia.pubmdpi.com

Numerous studies have demonstrated that modifications on the quinazoline ring system can lead to significant anti-inflammatory and analgesic activities. nih.gov For instance, proquazone, a 4-aryl-1-alkyl-quinazolinone derivative, is a marketed non-steroidal anti-inflammatory drug (NSAID) known to be effective in treating conditions like rheumatoid arthritis and osteoarthritis. encyclopedia.pubtsijournals.com Research has shown that certain 2,3-disubstituted and 2,3,6-trisubstituted quinazolone derivatives possess notable anti-inflammatory properties. tsijournals.com The synthesis of various quinazolinone derivatives conjugated with other known anti-inflammatory agents, such as ibuprofen, has also been explored, leading to compounds with potent activity. tandfonline.com Some of these novel derivatives have exhibited superior selectivity for the COX-2 enzyme over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with traditional NSAIDs. tandfonline.com

Table 1: Examples of Anti-inflammatory and Analgesic Quinazoline Derivatives

| Compound Name | Type of Activity | Research Findings |

|---|---|---|

| Proquazone | Anti-inflammatory | A marketed non-acidic NSAID comparable to indomethacin; inhibits prostaglandin (B15479496) synthesis. encyclopedia.pubtsijournals.com |

| 6-Bromo-substituted-quinazolinone | Anti-inflammatory | Showed potent inhibition of edema in preclinical models. mdpi.com |

| Quinazolinone-Thioacetohydrazide Hybrid (13b) | Analgesic, Anti-inflammatory | Exhibited superior analgesic activity, completely abolishing pain response in studies; also showed anti-inflammatory effects. tandfonline.com |

| Quinazolinone-Indole Acetamide Hybrid (7c) | Anti-inflammatory | Demonstrated anti-inflammatory activity comparable to celecoxib (B62257) in vivo. tandfonline.com |

Specific studies on the anticonvulsant potential of This compound have not been identified in the reviewed literature. However, the quinazoline and quinazolinone scaffolds are recognized for their association with anticonvulsant activity. researchgate.netnih.gov

The historical sedative-hypnotic drug methaqualone is a well-known quinazolinone derivative, which spurred further investigation into this class for central nervous system (CNS) effects, including anticonvulsant properties. mdpi.com Research has shown that substitutions at various positions of the quinazolinone ring are crucial for activity. For example, the presence of an aryl group at position 2 and a substituted aromatic ring at position 3 are considered important for anticonvulsant effects, as they increase lipophilicity, potentially aiding in crossing the blood-brain barrier. innovareacademics.in

Acetylenic derivatives of quinazolinediones have been synthesized and evaluated, with most showing activity in the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures. nih.gov Specifically, 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione was found to be active in the MES test. nih.gov Other studies have identified 2,3-disubstituted quinazolin-4(3H)-one derivatives as potential positive allosteric modulators of the GABA-A receptor, a key target for many anticonvulsant drugs. mdpi.com

Table 2: Examples of Anticonvulsant Quinazoline Derivatives

| Compound Class/Derivative | Seizure Model | Key Findings |

|---|---|---|

| Acetylenic quinazolinediones | Maximal Electroshock (MES) test | Most tested compounds displayed seizure-antagonizing activity. nih.gov |

| 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione | Maximal Electroshock (MES) test | Showed anticonvulsant activity comparable to mesuximide. nih.gov |

| 2,3-disubstituted quinazolin-4(3H)-ones | Pentylenetetrazole (PTZ)-induced seizure model | Many derivatives showed potential anticonvulsant activity, suggested to act via the GABA-A receptor. mdpi.com |

| 7-chloro-3-(substituted amino)-2-phenyl quinazolin-4-one | Maximal Electroshock (MES) test | Certain derivatives provided protection against MES-induced seizures. innovareacademics.in |

There is no available research focused on the anti-malarial activity of This compound . Nevertheless, the quinazoline and quinazolinedione frameworks are considered important pharmacophores in the search for new anti-malarial drugs. mdpi.commdpi.com

The natural product febrifugine, an alkaloid containing a quinazolinone moiety, has been used historically against malaria fevers, inspiring the synthesis of simpler, more cost-effective analogues. mdpi.com Research into 2,3-substituted quinazolin-4(3H)-one derivatives has yielded compounds with in vivo activity against Plasmodium berghei in mice. mdpi.com

A compound from GlaxoSmithKline, TCMDC-125133, which features a quinazolinedione core, has demonstrated promising in vitro anti-malarial activity against Plasmodium falciparum with low cytotoxicity, marking it as a significant lead for further development. mdpi.com Structure-activity relationship studies on quinazolinone-2-carboxamide derivatives have also led to the identification of potent inhibitors active against resistant strains of malaria. acs.org

While direct evidence for the antihypertensive or diuretic effects of This compound is absent from the scientific literature, the quinazoline class is well-established in the treatment of hypertension. nih.govopenmedicinalchemistryjournal.com

Several marketed drugs for hypertension are based on the quinazoline structure. These agents typically function as α1-adrenergic receptor blockers, leading to vasodilation and a reduction in blood pressure. openmedicinalchemistryjournal.com Synthetic efforts have produced novel substituted quinazolin-4(3H)-one derivatives that have shown hypotensive effects and bradycardia in preclinical studies, with some compounds exhibiting better activity than the reference drug prazosin (B1663645). nih.gov

Furthermore, certain quinazolinone derivatives have been investigated for their diuretic properties. researchgate.net For example, a study on 2-[2-(4-chlorophenyl)vinyl]-7-chloro-3-(2-sulfamoyl-1,3,4-thiadiazol-5-yl)quinazolin-4(3H)-one showed significant diuretic activity. researchgate.net

No studies have been specifically conducted to evaluate the antioxidant properties of This compound . However, various other quinazoline derivatives have been synthesized and reported to possess antioxidant capabilities. researchgate.netsapub.org

The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals. sphinxsai.comresearchgate.net In vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging method and the ferric reducing antioxidant power (FRAP) assay, have been used to screen these compounds. researchgate.netsphinxsai.com A series of 3-substituted Schiff bases of quinazoline-2,4-dione showed significant DPPH inhibition potential, and many demonstrated dose-dependent behavior in the FRAP assay. researchgate.netsphinxsai.com The results from both experimental and theoretical studies suggest that certain quinazolinone-vanillin hybrids are effective antioxidants, with some showing excellent scavenging capacity against both DPPH and nitric oxide radicals. sapub.org

Specific research into the CNS depressant activity of This compound is not publicly available. However, the broader class of quinazolinone derivatives has been evaluated for such effects. nih.govinnovareacademics.in